molecular formula C7H6ClN3OS B2956298 2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 81516-46-3

2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2956298
CAS No.: 81516-46-3
M. Wt: 215.66
InChI Key: NZAXHQJYIYHPFL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a thiadiazole ring fused to a pyrimidinone core. The chloromethyl substituent at position 2 and methyl group at position 7 define its structural uniqueness. This compound serves as a versatile intermediate in organic synthesis due to the reactivity of the chloromethyl group, which undergoes nucleophilic substitution with amines (e.g., piperidine, morpholine) and halogenation reactions . Its structural framework is analogous to quinolone antimicrobial agents, making it a scaffold of interest in medicinal chemistry .

Properties

IUPAC Name

2-(chloromethyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3OS/c1-4-2-6(12)11-7(9-4)13-5(3-8)10-11/h2H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAXHQJYIYHPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research, suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound is synthesized through a combination of [3 + 3] cycloaddition, reduction, and deamination reactions. This suggests that it may interact with its targets through similar chemical reactions.

Biochemical Pathways

Similar compounds have been found to disrupt dna replication processes and exhibit a wide range of biological activities, suggesting that this compound may also affect DNA replication or other related biochemical pathways.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 21566, which may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to inhibit bacterial and cancer cell proliferation, suggesting that this compound may have similar effects.

Biological Activity

2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C7_7H6_6ClN3_3OS, and it has been synthesized and studied for various pharmacological properties, including antibacterial and antitumor activities.

  • Molecular Weight : 215.66 g/mol
  • Purity : Typically >95%
  • Physical State : Solid at room temperature
  • Melting Point : Approximately 179°C
  • Boiling Point : Predicted to be around 318.3°C

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of DNA Replication : Similar compounds have shown the ability to disrupt DNA replication processes in bacterial cells.
  • Antibacterial Activity : It has been noted that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antibacterial Activity

A series of studies have evaluated the antibacterial efficacy of related thiadiazole compounds. The following table summarizes the in vitro antibacterial activity against various bacterial strains:

CompoundB. subtilisM. luteusS. aureusE. coliP. aeruginosa
5a10 mm14 mm13 mm15 mm12 mm
5b13 mm21 mm16 mm17 mm18 mm
5c18 mm19 mm20 mm19 mm16 mm
5d16 mm21 mm20 mm19 mm14 mm
5e 25 mm 19 mm 15 mm 13 mm 13 mm

The compound exhibited considerable activity against Bacillus subtilis, with derivative 5e showing the highest inhibition zone . Further research indicated that structural modifications significantly influence antibacterial potency.

Antitumor Activity

Research has also focused on the antitumor properties of related compounds. A notable study assessed the cytotoxic effects on human cancer cell lines HCT116 and HepG2. The results indicated that several derivatives demonstrated good to potent cytotoxic activities, suggesting potential for further development in cancer therapeutics .

Case Studies

  • In Vitro Studies on Antibacterial Activity :
    • A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to enhanced activity compared to standard antibiotics like streptomycin .
  • Antitumor Evaluation :
    • Compounds derived from thiadiazole scaffolds were tested for their ability to inhibit tumor growth in cell lines, with several showing promising results that warrant further investigation into their mechanisms of action .

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Position 2 Substituents: Chloromethyl: Enhances reactivity for derivatization but lacks direct biological activity in the parent compound . Phenoxymethyl/Aromatic Groups: Improve enzyme inhibition (e.g., XO inhibition ) due to π-π stacking interactions. Halogens (Br, Cl): Increase electrophilicity for synthetic modifications or enhance binding via hydrophobic interactions (e.g., 9d’s ortho-chlorophenyl group ). Methyl/Fluorine: Maintain receptor affinity in RUC-1 derivatives but are sensitive to steric hindrance .

Position 7 Substituents :

  • Methyl : Common in most derivatives; stabilizes the heterocyclic core without steric bulk .
  • Ethyl/Chloro : Ethyl groups (e.g., in 2-bromo-7-ethyl derivative) alter lipophilicity, while chloro enhances anticancer activity in 6-chloro-7-methyl analogues .

Heterocycle Replacement :

  • Replacing the thiadiazole ring with oxadiazole ([1,3,4]oxadiazolo[3,2-a]pyrimidin-5-one) improves anti-pancreatic activity by 10-fold, highlighting the role of heteroatom electronegativity in target engagement .

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